2-(2-Methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione 2-(2-Methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 5926-33-0
VCID: VC0389770
InChI: InChI=1S/C21H15NO3/c1-25-17-5-3-2-4-16(17)22-20(23)14-10-8-12-6-7-13-9-11-15(21(22)24)19(14)18(12)13/h2-5,8-11H,6-7H2,1H3
SMILES: COC1=CC=CC=C1N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O
Molecular Formula: C21H15NO3
Molecular Weight: 329.3g/mol

2-(2-Methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

CAS No.: 5926-33-0

Main Products

VCID: VC0389770

Molecular Formula: C21H15NO3

Molecular Weight: 329.3g/mol

2-(2-Methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione - 5926-33-0

CAS No. 5926-33-0
Product Name 2-(2-Methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
Molecular Formula C21H15NO3
Molecular Weight 329.3g/mol
IUPAC Name 6-(2-methoxyphenyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione
Standard InChI InChI=1S/C21H15NO3/c1-25-17-5-3-2-4-16(17)22-20(23)14-10-8-12-6-7-13-9-11-15(21(22)24)19(14)18(12)13/h2-5,8-11H,6-7H2,1H3
Standard InChIKey CRHKSKBUUFSXFC-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O
Canonical SMILES COC1=CC=CC=C1N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O
PubChem Compound 754089
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator